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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylboronic acid

Cat. No.: B1326330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-3-nitrophenylboronic acid (C₆H₅BFNO₄, Molecular Weight: 184.92 g/mol ).[1][2][3][4]

Due to the limited availability of publicly archived experimental spectra for this specific

compound, this guide presents a combination of computed properties, predicted spectroscopic

values based on analogous compounds, and detailed experimental protocols for acquiring such

data.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Fluoro-3-
nitrophenylboronic acid. These predictions are derived from established principles of

spectroscopy and data from structurally similar compounds, including other substituted

phenylboronic acids.

Table 1: Predicted Nuclear Magnetic Resonance (NMR)
Data
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Nucleus
Predicted Chemical

Shift (δ, ppm)

Predicted Multiplicity

& Coupling

Constants (J, Hz)

Assignment

¹H NMR ~8.4 - 8.6 dd, J ≈ 2-3 Hz, 7-8 Hz

H-2 (proton ortho to

both nitro and boronic

acid groups)

~8.1 - 8.3 m
H-6 (proton ortho to

boronic acid group)

~7.3 - 7.5 t, J ≈ 8-9 Hz
H-5 (proton ortho to

fluorine)

Broad singlet - B(OH)₂

¹³C NMR ~160 - 165 d, ¹JCF ≈ 250-260 Hz
C-4 (carbon bonded to

fluorine)

~148 - 152 s
C-3 (carbon bonded to

nitro group)

~135 - 140 d, J ≈ 5-10 Hz

C-2 (carbon adjacent

to nitro and boronic

acid groups)

~130 - 135 d, J ≈ 3-5 Hz
C-6 (carbon adjacent

to boronic acid group)

~118 - 122 d, J ≈ 20-25 Hz
C-5 (carbon adjacent

to fluorine)

Not observed or very

broad
-

C-1 (carbon bonded to

boron)

¹⁹F NMR ~ -110 to -115 m Ar-F

¹¹B NMR ~28 - 33 Broad singlet B(OH)₂

Note: NMR chemical shifts are referenced to standard compounds (e.g., TMS for ¹H and ¹³C,

CFCl₃ for ¹⁹F). Actual values can vary based on solvent and concentration.
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Table 2: Predicted Infrared (IR) and Mass Spectrometry
(MS) Data

Technique Predicted Value Assignment

FT-IR 3500-3200 cm⁻¹ (broad)
O-H stretch (from B(OH)₂ and

potential water)

1520-1560 cm⁻¹ (strong)
N-O asymmetric stretch (nitro

group)

1330-1370 cm⁻¹ (strong)
N-O symmetric stretch (nitro

group)

1300-1400 cm⁻¹ B-O stretch

1000-1100 cm⁻¹ C-F stretch

~1600, ~1450 cm⁻¹ C=C aromatic ring stretches

Mass Spec. 185.0295660 m/z [M]⁺, Exact Mass

184.92 g/mol Molecular Weight

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for solid organic compounds and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and confirm the presence and

environment of fluorine and boron atoms.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-3-nitrophenylboronic acid and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄). Boronic acids can sometimes be challenging to analyze due to

oligomerization; DMSO-d₆ is often a good choice for promoting the monomeric form.[5]
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the range of approximately -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover approximately 0 to 200 ppm.

A higher number of scans will be required due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F spectrum.

Reference the spectrum relative to an appropriate standard (e.g., CFCl₃ at 0 ppm or an

external standard like fluorobenzene at -113.15 ppm).[5]

¹¹B NMR Acquisition:

Acquire a proton-decoupled ¹¹B spectrum.

Expect a broad signal characteristic of trigonal boronic acids.[6]

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and referencing of the

chemical shift scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.

Collect a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid 4-Fluoro-3-nitrophenylboronic acid
powder directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good

contact between the sample and the crystal.

Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum. Label the major

peaks corresponding to the key functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (LC-MS with Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a

suitable solvent like methanol or acetonitrile.[7] Further dilute this stock solution to a final

concentration of approximately 1-10 µg/mL in the mobile phase.

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled

with a liquid chromatography system.

Chromatographic Conditions:

Column: A standard C18 reversed-phase column.
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Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid

or ammonium acetate to improve ionization.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

Ionization Mode: ESI can be run in both positive and negative modes to determine which

provides a better signal for the [M+H]⁺ or [M-H]⁻ ion. For boronic acids, negative mode is

often effective.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500

m/z).

Analysis: Analyze the resulting spectrum to find the parent ion peak. Use the high-

resolution data to calculate the elemental formula and confirm it matches C₆H₅BFNO₄.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of an organic compound like 4-Fluoro-3-nitrophenylboronic acid.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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